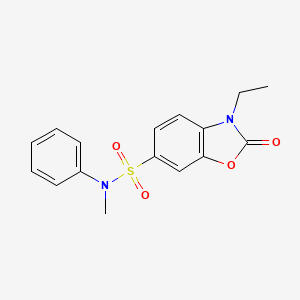
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone, also known as DMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBO is a benzoxazine derivative that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone as an anticancer agent is not fully understood. However, studies have shown that 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity leads to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone inhibits the proliferation of cancer cells by inducing apoptosis. 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is essential for the growth and spread of cancer cells. In vivo studies have shown that 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has low toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
One of the advantages of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone is its high thermal stability, which makes it a suitable monomer for the synthesis of thermosetting polymers. 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone is also relatively easy to synthesize and has low toxicity, making it a safe compound for laboratory experiments. However, one of the limitations of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone. One potential direction is the synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone as an anticancer agent. Further studies are also needed to determine the optimal dosage and administration route of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone for its potential use as an anticancer agent.
合成方法
The synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone involves a series of chemical reactions, starting with the condensation of 2,2-dimethyl-3H-1,4-benzoxazin-4-one and 2-methoxyacetaldehyde. This reaction is carried out in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to further reactions such as reduction, acetylation, and oxidation to obtain the final product, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone.
科学研究应用
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has been studied extensively for its potential applications in various scientific fields such as material science, polymer chemistry, and medicinal chemistry. In material science, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has been used as a monomer for the synthesis of thermosetting polymers with high thermal stability and mechanical strength. In polymer chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has been used as a crosslinking agent for the synthesis of polyurethane foams and resins. In medicinal chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has shown promising results as a potential anticancer agent.
属性
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)9-14(12(15)8-16-3)10-6-4-5-7-11(10)17-13/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRNZXEASJXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2O1)C(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)



![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)





![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)

